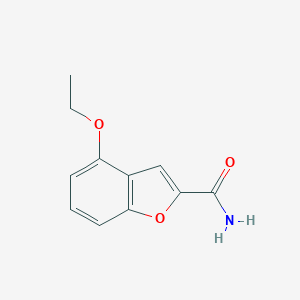

4-Ethoxybenzofuran-2-carboxamide

Description

4-Ethoxybenzofuran-2-carboxamide is a benzofuran-derived compound characterized by an ethoxy (-OCH₂CH₃) substituent at the 4-position of the benzofuran ring and a carboxamide (-CONH₂) group at the 2-position. Benzofuran carboxamides are widely studied for their bioactivity, particularly in targeting enzymes or receptors involved in inflammation, cancer, and neurological disorders.

Properties

CAS No. |

199287-56-4 |

|---|---|

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

4-ethoxy-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C11H11NO3/c1-2-14-8-4-3-5-9-7(8)6-10(15-9)11(12)13/h3-6H,2H2,1H3,(H2,12,13) |

InChI Key |

USVXDRYTVIQXFG-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC2=C1C=C(O2)C(=O)N |

Canonical SMILES |

CCOC1=CC=CC2=C1C=C(O2)C(=O)N |

Synonyms |

2-Benzofurancarboxamide,4-ethoxy-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

The structural and functional nuances of 4-Ethoxybenzofuran-2-carboxamide can be elucidated by comparing it to related benzofuran derivatives. Below is a detailed analysis:

Structural Comparisons

Table 1: Structural and Functional Group Analysis

*Note: Molecular weight for this compound is estimated based on analogs.

Key Observations :

- This may influence binding to hydrophobic pockets in biological targets.

- Functional Group Variations : The carboxamide group in this compound offers hydrogen-bonding capability, similar to and . In contrast, the ester group in is more prone to hydrolysis, reducing in vivo stability.

- Planarity and Conformation : Ethyl 5-bromo-1-benzofuran-2-carboxylate () exhibits near-planarity between the benzofuran core and carboxyl group (4.8° deviation), which may facilitate π-π stacking. The ethoxy group in this compound could introduce steric hindrance, slightly distorting planarity.

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological Properties

Key Findings :

- Lipophilicity : The ethoxy group in this compound likely reduces LogP compared to ’s chloro substituent, improving aqueous solubility.

- Metabolic Stability : The carboxamide group confers greater resistance to enzymatic degradation compared to the ester in , which may undergo rapid hydrolysis in vivo.

- Bioactivity: ’s amino and methoxy groups enable hydrogen bonding with targets like kinases, whereas this compound’s ethoxy group may prioritize hydrophobic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.